![molecular formula C9H8N6 B352630 3-hidrazino-5H-[1,2,4]triazino[5,6-b]indol CAS No. 420102-20-1](/img/structure/B352630.png)

3-hidrazino-5H-[1,2,4]triazino[5,6-b]indol

Descripción general

Descripción

“3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” is a chemical compound with the molecular formula C9H8N6 . It is a derivative of the indole family . This compound has been studied for its potential in various chemical reactions .

Synthesis Analysis

The synthesis of “3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” involves sterically controlled regiospecific heterocyclizations with a variety of one-carbon cyclizing agents . This process results in the formation of the sterically more favored linearly annulated 10-methyl-1,2,4-triazolo .

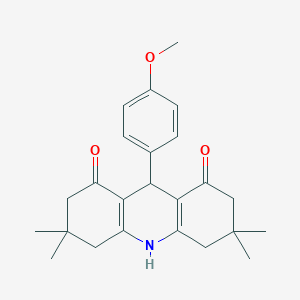

Molecular Structure Analysis

The molecular structure of “3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” is characterized by the presence of multiple aromatic rings and a hydrazino group . The molecule contains a total of 25 bonds, including 17 non-H bonds, 15 multiple bonds, 1 rotatable bond, 15 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 2 nine-membered rings, 1 N hydrazine, and 1 Pyrrole .

Chemical Reactions Analysis

“3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole” undergoes sterically controlled regiospecific heterocyclizations with a variety of one-carbon cyclizing agents . This leads to the formation of the sterically more favored linearly annulated 10-methyl-1,2,4-triazolo .

Aplicaciones Científicas De Investigación

Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de "3-hidrazino-5H-[1,2,4]triazino[5,6-b]indol":

Desarrollo de fármacos antivirales

Este compuesto se utiliza como portador de diversos grupos funcionales en el desarrollo de fármacos antivirales, mostrando promesa en este campo .

Actividades antifúngicas y antihipoxicas

Los derivados de este compuesto poseen una alta actividad biológica y se utilizan en la profilaxis y el tratamiento de una amplia gama de virus, con notables actividades antifúngicas y antihipoxicas .

Agentes anticancerígenos

Existe interés en los [1,2,4]triazino[5,6-b]indoles por su potencial como agentes antimicrobianos y anticancerígenos. La investigación está en curso para explorar su eficacia y mecanismos .

Nuevos derivados estructurales

Se ha realizado investigación sobre la introducción de grupos terc-butilo en los sistemas de [1,2,4]triazino[5,6-b]indol, lo que ha dado lugar a derivados estructuralmente novedosos con aplicaciones potenciales .

Síntesis de complejos metálicos

El compuesto se ha utilizado en la síntesis y caracterización de complejos metálicos, lo que podría tener implicaciones en varios campos como la catálisis o la ciencia de los materiales .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that this compound has a strong antiproliferative activity against various cancer cells . It selectively binds to ferrous ions, but not to ferric ions

Cellular Effects

3-Hydrazino-5H-[1,2,4]Triazino[5,6-b]Indole has been shown to have significant effects on various types of cells. For instance, it has been found to display strong antiproliferative activity in vitro against A549, MCF-7, Hela, and HepG-2 cells . It also has lower cytotoxicity against HEK293 than VLX600

Molecular Mechanism

It is known that the compound selectively binds to ferrous ions This binding interaction may play a role in its antiproliferative activity

Propiedades

IUPAC Name |

5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N6/c10-13-9-12-8-7(14-15-9)5-3-1-2-4-6(5)11-8/h1-4H,10H2,(H2,11,12,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPMAXDBFIGJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key chemical reactions of 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole?

A1: 3-Hydrazino-5H-[1,2,4]triazino[5,6-b]indole exhibits reactivity primarily through its 3-hydrazino group. This allows for a diverse range of chemical transformations:

- Condensation reactions: It readily reacts with various electrophiles like acid anhydrides, ethylacetate, diethyl oxalate, thioglycolic acid, aroyl esters, and acid chlorides. [, ] For example, reacting it with ethoxymethylene cyanoacetate yields ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino [5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate. []

- Cyclization reactions: The compound can undergo cyclization reactions to form new heterocyclic systems. For instance, reacting it with formic acid or acetic acid produces substituted 10H-[1,2,4]triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles. []

- Azo compound formation: Treatment with sodium nitrite in the presence of polyphosphoric acid converts the hydrazino group to an azido group, leading to the formation of 3-azido-5H-1,2,4-triazino[5,6-b]indole. []

Q2: What novel heterocyclic systems can be synthesized using 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole as a building block?

A2: Researchers have utilized this compound to synthesize a range of interesting heterocyclic systems, including:

- Pyrazolo[3,4-d]pyrimidine derivatives: Achieved by reacting ethyl-5-amino-1-(5-ethyl-5H-1,2,4-triazino [5,6-b] indol-3-yl)-1H-pyrazole-4-carboxylate (synthesized from 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole) with reagents like urea, thiourea, and benzylnitrile. []

- [1,2,4]Triazolo[3′,4′:3,4][1,2,4]triazino[5,6-b]indoles: Synthesized through reactions with aldehydes followed by treatment with thionyl chloride or by direct reaction with carbon disulfide in basic conditions. []

- Tetrazolo[5′,1′:3,4][1,2,4]triazino[5,6-b]indole: Obtained by treating 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole with nitrous acid. []

- Pyrimido[3′,2′:3,4]-1,2,4-triazino[5,6-b]indoles: Synthesized by reacting 3-azido-5H-1,2,4-triazino[5,6-b]indole (derived from the parent compound) with diethyl fumarate. []

Q3: Has 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole been used to synthesize compounds with potential biological activity?

A3: While the provided abstracts don't explicitly mention biological activity testing, the synthesis of various heterocyclic systems, particularly those incorporating fluorine atoms, suggests potential applications in medicinal chemistry:

- Fluorinated derivatives: Studies have investigated reactions of fluorine-containing 3-hydrazino-5H-[1,2,4]triazino[5,6-b]indoles with ethyl acetoacetate and carbon disulfide. [, ] Fluorine incorporation is a common strategy in drug design to modulate lipophilicity, metabolic stability, and binding affinity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydroisoquinolin-2(1H)-yl{1-[(3-nitrophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B352550.png)

![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352554.png)

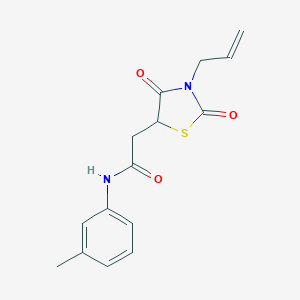

![N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B352559.png)

![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)

![N-({1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl}ethyl)carboxamide](/img/structure/B352581.png)

![1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B352584.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B352637.png)